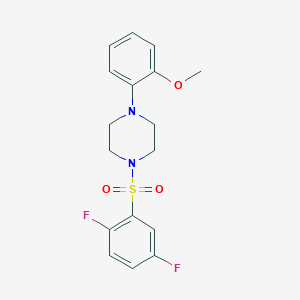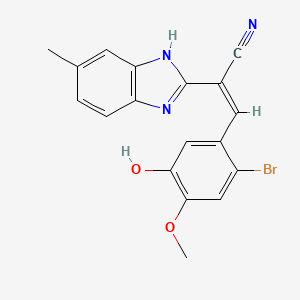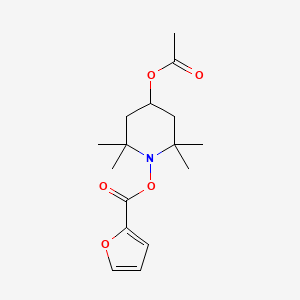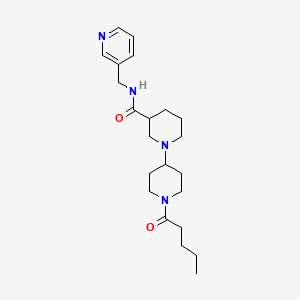
N-benzyl-N-thiophen-2-ylsulfonylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-thiophen-2-ylsulfonylfuran-2-carboxamide is a complex organic compound that features a benzyl group, a thiophene ring, a sulfonyl group, and a furan carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-thiophen-2-ylsulfonylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common route involves the following steps:
Thiophene Synthesis: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Furan Synthesis: Furan derivatives can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The thiophene and furan intermediates are then coupled using a sulfonylation reaction, typically involving a sulfonyl chloride and a base such as triethylamine.
Final Step:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-thiophen-2-ylsulfonylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It can be used to study the interactions of sulfonyl and furan groups with biological targets.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-thiophen-2-ylsulfonylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the furan and thiophene rings can engage in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-N-thiophen-2-ylsulfonylbenzamide: Similar structure but with a benzamide group instead of a furan carboxamide.
N-benzyl-N-thiophen-2-ylsulfonylthiophene-2-carboxamide: Similar structure but with a thiophene carboxamide group.
Uniqueness
N-benzyl-N-thiophen-2-ylsulfonylfuran-2-carboxamide is unique due to the presence of both a furan and a thiophene ring, which can provide distinct electronic and steric properties. This combination can enhance its interactions with biological targets and improve its potential as a drug candidate .
Propiedades
IUPAC Name |
N-benzyl-N-thiophen-2-ylsulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c18-16(14-8-4-10-21-14)17(12-13-6-2-1-3-7-13)23(19,20)15-9-5-11-22-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRQDWXVDUFZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-isopropylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290384.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5290391.png)

![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5290393.png)

![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5290411.png)
![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
![(3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide](/img/structure/B5290413.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide](/img/structure/B5290418.png)
![1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5290426.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5290454.png)

